molecular formula C10H9NO3S2 B1369995 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate CAS No. 937602-21-6

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate

Cat. No. B1369995
CAS RN: 937602-21-6
M. Wt: 255.3 g/mol
InChI Key: MPTQKIMSSOFYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate (2-MSPOT) is a synthetic thiocyanate compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used to study the effects of thiocyanates on biological systems. 2-MSPOT is a relatively new compound, and its potential applications are still being explored.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research for the identification and quantification of proteins. It serves as a biochemical tool for probing protein structure and function, particularly in the context of post-translational modifications .

Chemical Synthesis

In the field of chemical synthesis, 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is a valuable intermediate. It can be used to synthesize a variety of sulfur-containing organic molecules, which are important in pharmaceuticals and agrochemicals .

Material Science

Researchers in material science may employ this compound in the development of new materials with unique properties, such as enhanced thermal stability or specific conductive characteristics .

Chromatography

The compound’s unique structure makes it suitable for use as a stationary phase in chromatography techniques, aiding in the separation of complex mixtures based on molecular interactions .

Analytical Chemistry

In analytical chemistry, 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate can be used as a reagent for the detection and quantification of various chemical species, enhancing the sensitivity and specificity of analytical methods .

Biopharma Production

The compound finds application in biopharmaceutical production, where it may be used in the synthesis of drug molecules or as a catalyst in certain biotransformation processes .

Advanced Battery Science

Given its chemical properties, this compound could be explored for use in advanced battery science, potentially contributing to the development of high-performance energy storage systems .

Cyclooxygenase (COX) Inhibition Assays

In medicinal chemistry, it is used in COX inhibition assays to discover new anti-inflammatory drugs. The compound’s ability to interact with the COX enzyme can help in the design of novel therapeutics .

Mechanism of Action

Target of Action

The primary target of the compound 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins. This results in a decrease in inflammation and pain.

Result of Action

The inhibition of COX-2 and the subsequent reduction in pro-inflammatory prostaglandins result in a decrease in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.

properties

IUPAC Name

[2-(4-methylsulfonylphenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S2/c1-16(13,14)9-4-2-8(3-5-9)10(12)6-15-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTQKIMSSOFYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594804
Record name 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate

CAS RN

937602-21-6
Record name 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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